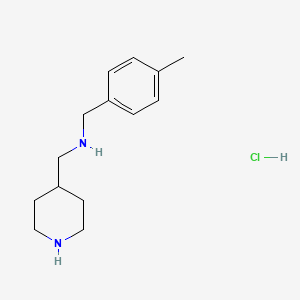

N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride

描述

N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzyl group attached to a piperidine ring, and it is often used in research and development due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride typically involves the reaction of 4-methylbenzylamine with 1-piperidin-4-ylmethanamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps such as recrystallization or chromatography to ensure the final product is of high purity.

化学反应分析

Types of Reactions: N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or tosylates.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other chemical products.

Biology: In biological research, N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is utilized in studies involving enzyme inhibition, receptor binding, and other biochemical processes. Its unique structure makes it a valuable tool for probing biological systems.

Medicine: In the medical field, this compound has potential applications in drug development. It can be used to create new therapeutic agents or as a lead compound for the design of novel drugs targeting specific diseases.

Industry: In industry, this compound is used in the manufacture of various chemical products, including polymers, coatings, and adhesives. Its versatility and reactivity make it a valuable component in industrial processes.

作用机制

The mechanism by which N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

相似化合物的比较

N-Benzyl-4-methylbenzamide

N-(4-Methylbenzyl)cyclopropanamine

N-Methyl-4-methylbenzylamine

Uniqueness: N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is unique due to its specific structural features, such as the presence of the piperidine ring and the 4-methylbenzyl group

生物活性

N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is a chemical compound with significant potential in pharmacology and medicinal chemistry. Its molecular structure, featuring a piperidine ring and a 4-methylbenzyl group, suggests various biological activities, particularly in modulating neurotransmitter systems. This article explores the compound's biological activity, including its mechanisms of action, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C₁₄H₂₃ClN₂

- Molecular Weight : Approximately 254.80 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors. This interaction suggests a potential role as a selective serotonin reuptake inhibitor (SSRI), which may be beneficial in treating mood disorders and anxiety.

Interaction Studies

Preliminary studies indicate that the compound selectively binds to serotonin receptors, influencing pathways related to mood regulation and anxiety responses. Further research is needed to elucidate its full pharmacological profile and potential side effects when interacting with other neurotransmitter systems.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Activity | Description |

|---|---|

| Serotonin Receptor Modulation | Exhibits potential as an SSRI, impacting mood and anxiety. |

| Neurotransmitter Interaction | May interact with various neurotransmitter systems, influencing psychological states. |

| Potential Antidepressant Effects | Suggested efficacy in treating depression through serotonin modulation. |

| Pharmacological Applications | Explored for therapeutic properties in drug development. |

Case Studies

- Mood Disorders : A study examining compounds similar to this compound indicated that these compounds could effectively bind to serotonin receptors, leading to improved outcomes in models of depression and anxiety .

- Neuropharmacology : Research has focused on the compound's interaction with the endocannabinoid system, suggesting additional pathways for therapeutic intervention in neurological disorders.

Future Directions

Further studies are warranted to explore:

- Binding Affinities : Detailed binding affinity studies to various receptors will clarify its pharmacological profile.

- In Vivo Studies : Animal models are necessary to assess the therapeutic efficacy and safety profile of the compound.

- Structural Analogs : Investigating structural analogs may yield derivatives with enhanced biological activity or altered pharmacokinetics.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, coupling 4-methylbenzylamine with a piperidin-4-ylmethanamine precursor in the presence of a reducing agent like sodium cyanoborohydride. Purification involves recrystallization or column chromatography using solvents such as methanol/ethyl acetate. Purity (>95%) is confirmed via HPLC or LC-MS, with NMR (1H/13C) validating structural integrity .

- Key Considerations : Side products (e.g., unreacted amines) may require gradient elution for separation. Acidic conditions during hydrochloride salt formation must be controlled to avoid decomposition.

Q. How should researchers characterize the physical and chemical stability of this compound under experimental conditions?

- Methodological Answer : Stability studies involve:

- Thermal Analysis : TGA/DSC to determine decomposition temperatures (e.g., melting point >200°C).

- pH Stability : Incubate in buffers (pH 3–9) and monitor degradation via UV-Vis or LC-MS.

- Light Sensitivity : Exposure to UV/visible light with periodic sampling .

Q. What analytical techniques are critical for confirming the compound’s structural identity?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 3.5–4.0 ppm for methylene groups adjacent to nitrogen).

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks ([M+H]+ expected at ~265 m/z).

- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, temperature) or receptor isoforms. Use orthogonal assays:

- Radioligand Binding : Compare Ki values across serotonin (5-HT) and dopamine (D2) receptors.

- Functional Assays : Measure cAMP inhibition (GPCR activity) or calcium flux (ion channels) .

- Case Study : notes affinity for σ receptors, but conflicting data may arise from off-target interactions. Employ siRNA knockdowns or receptor-specific antagonists to isolate effects .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs with modified aryl or piperidine groups?

- Methodological Answer :

- Analog Synthesis : Replace 4-methylbenzyl with bulkier (e.g., naphthyl) or electron-withdrawing groups (e.g., 4-CF3).

- Biological Testing : Compare IC50 values in enzyme inhibition (e.g., monoamine oxidases) or cellular uptake assays.

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses in target proteins .

- Data Table :

| Analog Modification | Biological Activity (IC50) | Target Receptor |

|---|---|---|

| 4-Trifluoromethylbenzyl | 12 nM (MAO-A) | Monoamine Oxidase |

| Cyclobutyl substitution | 85 nM (σ1) | Sigma Receptor |

Q. How can metabolic stability and cytochrome P450 interactions be evaluated to predict in vivo efficacy?

- Methodological Answer :

- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS.

- CYP Inhibition : Fluorescent probes (e.g., CYP3A4) to measure IC50 values.

- Metabolite ID : HR-MS/MS to identify hydroxylated or N-dealkylated metabolites .

- Contradiction Analysis : Variability in metabolic half-lives may result from polymorphic CYP enzymes. Use pooled microsomes from diverse donors for robust data.

Q. Data Contradiction & Validation

Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Screen : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Centrifuge at 10,000 rpm to separate undissolved particles.

- Validation : Compare with published values (e.g., 25 mg/mL in DMSO per vs. 15 mg/mL in ). Adjust buffer ionic strength or use co-solvents (e.g., 10% PEG-400) for in vitro assays .

Q. Safety & Compliance

Q. What safety protocols are critical for handling this compound in accordance with GHS guidelines?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Note : classifies similar piperidine derivatives as H302 (harmful if swallowed); ensure emergency eyewash stations are accessible.

属性

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14;/h2-5,14-16H,6-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFIWKPUQOWPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。